tert-Butyl azidoformate
Overview
Description
Tert-Butyl azidoformate is a chemical compound with the molecular formula C5H9N3O2 . It has an average mass of 143.144 Da and a monoisotopic mass of 143.069473 Da . It is also known as 1,1-Dimethylethyl carbonazidate and is a convenient reagent for the acylation of amines, hydrazines, and similar compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with the reaction of simple tert-butyl carbamate with sodium hypochlorite pentahydrate . The reaction mixture is then stirred and allowed to stand overnight at room temperature. After this, water is added to dissolve the precipitated quinoline hydrochloride. The organic layer is separated and washed twice with water and with 5% hydrochloric acid .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C5H9N3O2 . The structure has been generated based on data derived from quantum chemical computations under DFT (Density Functional Theory) - B3LYP .Chemical Reactions Analysis
This compound is used in the aziridination of α,β-unsaturated carbonyl compounds . The aziridination involves the 1,4-addition of a chloramine salt to an α,β-unsaturated carbonyl compound, followed by cyclization of the resulting enolates .Physical and Chemical Properties Analysis
This compound has a boiling point of 261.22°C, a density of 1.3172, and a refractive index of 1.6190 . It is also miscible with inexpensive, unreactive volatile solvents such as petroleum ether, benzene, diethyl ether, and methylene chloride .Scientific Research Applications
Chemical Synthesis and Derivatives Formation : tert-Butyl azidoformate reacts with conjugate bases of certain indole derivatives to yield both expected and unexpected products, showcasing its utility in chemical synthesis (Dhanak, Neidle, & Reese, 1985).
Reagent in Organic Synthesis : It serves as a reactant in the synthesis of various organic compounds, indicating its role as a versatile reagent in organic chemistry (Insalaco & Tarbell, 2003).
Curtius Rearrangement Applications : this compound is involved in the Curtius rearrangement of aromatic carboxylic acids, aiding in the synthesis of protected anilines and aromatic ureas, showing its importance in complex organic reactions (Lebel & Leogane, 2006).
Physical and Chemical Properties : Its physical data, solubility, and methods of handling and storage highlight its practical aspects in laboratory and industrial settings (Pearson et al., 2008).
Synthesis of Sugar Derivatives : Used in the total synthesis of 3-amino-3-deoxy-D-altrose and its derivatives, demonstrating its role in the synthesis of complex natural products and sugar analogs (Nativi, Reymond, & Vogel, 1989).
Medicinal Chemistry Applications : The tert-Butyl group, of which this compound is a derivative, is significant in medicinal chemistry for property modulation in bioactive compounds (Westphal et al., 2015).
Use in Multi-Component Reactions : Its derivative, tert-Butyl isocyanide, is utilized in Groebke–Blackburn multi-component reactions, indicating its potential in complex organic synthesis procedures (Krasavin et al., 2008).
Nucleophilic Substitutions and Radical Reactions : tert-Butyl phenylazocarboxylates, closely related to this compound, are used in nucleophilic substitutions and radical reactions, underlining its utility in various chemical transformations (Jasch, Höfling, & Heinrich, 2012).
Allosteric Effects in Chemical Extractions : The study of tert-Butyl derivatives in calixarene-based ionophores illustrates their role in selective chemical extractions and allosteric effects, important in separation science and materials chemistry (Yilmaz, Memon, & Yılmaz, 2002).
Biosynthesis Applications : In biotechnological contexts, tert-Butyl derivatives are used in biosynthetic pathways, such as in the synthesis of key intermediates for pharmaceuticals like atorvastatin (Liu et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for tert-Butyl azidoformate could involve finding safer and more efficient methods for its synthesis and use. For instance, some researchers are exploring the use of less-hazardous reagents that can be substituted for this compound in tert-butoxycarbonylation reactions . Additionally, the resulting aziridines from its reactions are potential precursors of amino acids, which could have significant implications in the field of peptide synthesis .
Properties
IUPAC Name |
tert-butyl N-diazocarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-5(2,3)10-4(9)7-8-6/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHLCKAQWKBMAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061449 | |
Record name | 1,1-Dimethylethyl azidoformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070-19-5 | |
Record name | 1,1-Dimethylethyl carbonazidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1070-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonazidic acid, 1,1-dimethylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl azidoformate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbonazidic acid, 1,1-dimethylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1-Dimethylethyl azidoformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl azidoformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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